molecular formula C17H32Cl2N2O2 B5983167 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride

Cat. No.: B5983167
M. Wt: 367.4 g/mol
InChI Key: SBDCWNZFBSVARV-UHFFFAOYSA-N
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Description

The compound (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its bicyclic structure, which includes an azabicyclo[3.2.1]octane ring system and an azepane ring, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane ring and the subsequent attachment of the azepane ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. For example, the use of strong acids or bases may be necessary to facilitate certain steps in the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved .

Scientific Research Applications

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride: has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride include:

Uniqueness

What sets This compound apart from these similar compounds is its unique bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2.2ClH/c1-18-14-6-7-15(18)13-16(12-14)21-17(20)8-11-19-9-4-2-3-5-10-19;;/h14-16H,2-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDCWNZFBSVARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CCN3CCCCCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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